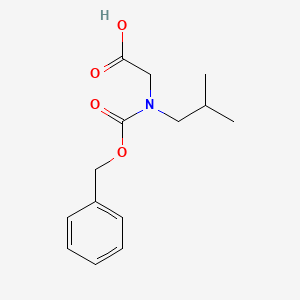
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound It is a derivative of tetrahydroquinoline, which is a saturated form of quinoline
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be synthesized through various methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions. Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts like palladium on carbon to facilitate the hydrogenation reaction .
化学反应分析
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
科学研究应用
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but without the carboxylic acid group.
2-Methylquinoline: A related compound with a similar methyl substitution but lacking the tetrahydro structure.
Uniqueness
This compound is unique due to its combination of a tetrahydroquinoline core with a carboxylic acid functional group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3,(H,13,14) |
InChI 键 |
YNPDZZVOFSEICX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)

![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
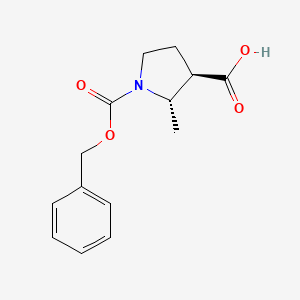
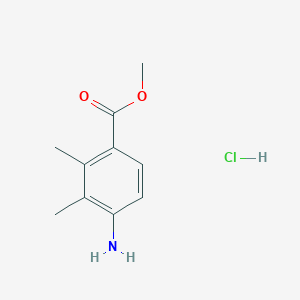

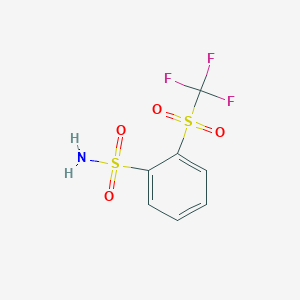
![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
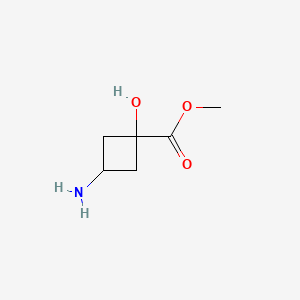

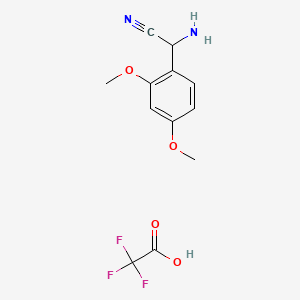
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)

